molecular formula C14H16N2O2 B8465000 5-(4-Methoxybenzyl)-2,6-dimethylpyrimidin-4-ol CAS No. 27032-79-7

5-(4-Methoxybenzyl)-2,6-dimethylpyrimidin-4-ol

Cat. No.: B8465000
CAS No.: 27032-79-7
M. Wt: 244.29 g/mol
InChI Key: ATSDRPHPOYDFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxybenzyl)-2,6-dimethylpyrimidin-4-ol is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

27032-79-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-2,4-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O2/c1-9-13(14(17)16-10(2)15-9)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16,17)

InChI Key

ATSDRPHPOYDFTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl acetoacetate (3.2 mL) 4-methoxy-benzyl chloride (4.1 mL), lithium bromide (2.6 g) and diisopropylethylamine (5.2 mL) in tetrahydrofuran (60 mL) was heated under reflux for 15 hours. After the reaction mixture was cooled to room temperature, saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give methyl 2-(4-methoxybenzyl)acetoacetate. To a suspension of acetoamidine hydrochloride (2.0 g) in methanol (60 mL) was added sodium methoxide (28% solution in methanol, 2.6 mL), and the mixture was stirred for 5 minutes at room temperature. To the reaction mixture was added a solution of methyl 2-(4-methoxy-benzyl)acetoacetate in methanol (6 mL), and the mixture was stirred for 48 hours at room temperature. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. To the residue was added ethyl acetate, and the resulting precipitated crystals were collected by filtration and dried to give 5-(4-methoxybenzyl)-2,6-dimethyl-3H-pyrimidin-4-one (0.54 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
methyl 2-(4-methoxy-benzyl)acetoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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